Azetidin-2-ylmethanamine
Overview
Description
Azetidin-2-ylmethanamine is a chemical compound with the molecular formula C4H10N2. It has a molecular weight of 86.14 g/mol . This compound contains a total of 16 bonds, including 6 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Synthesis Analysis
The synthesis of azetidines has been a topic of interest in recent years. One method involves visible-light-mediated intermolecular [2+2] photocycloadditions . Another approach involves a parallel catalysis strategy, which includes a copper-catalyzed azide-alkyne cycloaddition, a copper-catalyzed Csp-Csp(2) cross-coupling reaction, and an intermolecular [2 + 2] cycloaddition .Molecular Structure Analysis
Azetidin-2-ylmethanamine has a complex molecular structure. It contains a four-membered azetidine ring, which is a type of nitrogen-containing saturated heterocycle .Chemical Reactions Analysis
Azetidin-2-ylmethanamine can participate in various chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
Azetidin-2-ylmethanamine is a liquid at room temperature . It has a molecular weight of 86.14 g/mol and an IUPAC name of 2-azetidinylmethanamine .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Azetidin-2-ylmethanamine plays a significant role in organic synthesis, particularly in the construction of four-membered heterocycles used in medicinal chemistry . The ring strain in azetidines drives their reactivity, making them valuable intermediates for synthesizing complex molecules with potential therapeutic applications.
Peptidomimetic Chemistry
In peptidomimetic chemistry, Azetidin-2-ylmethanamine is recognized for its potential as an amino acid surrogate . Its incorporation into peptidomimetics can lead to the development of novel compounds with enhanced pharmacokinetic properties and metabolic stability.
Nucleic Acid Chemistry
The compound’s utility extends to nucleic acid chemistry, where it can act as a building block for creating nucleic acid analogs . These analogs can be crucial in studying the structure and function of nucleic acids, as well as in the development of new therapeutic agents.
Catalytic Processes
Azetidin-2-ylmethanamine is involved in various catalytic processes, including those that utilize single-atom catalysts (SACs) for reactions requiring exceptional selectivity and reactivity . Its role in enhancing catalytic activity is an area of active research.
Ring-Opening Reactions
The compound is also a substrate in ring-opening reactions, which are fundamental in synthetic chemistry for generating a wide range of functionalized molecules . These reactions are crucial for the synthesis of many biologically active compounds.
Aza Paternò–Büchi Reactions
Lastly, Azetidin-2-ylmethanamine is synthesized through aza Paternò–Büchi reactions, a type of [2 + 2] photocycloaddition reaction that forms azetidines . This method is particularly efficient for creating functionalized azetidines, which are valuable in various chemical transformations.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, which is a core part of azetidin-2-ylmethanamine, have been found to play a significant role in the clinical treatment of bacterial infections . They target the transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Related compounds with azetidin-2-one structures have been proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site . The design of these compounds was based on modification in the structure of the vascular targeting agent combretastatin A-4 (CA-4) .
Biochemical Pathways
It’s worth noting that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting cellular responses . The signaling effects of metabolites are concentration and localization dependent .
Pharmacokinetics
Understanding these properties is crucial in drug development as they impact the bioavailability of the compound .
Result of Action
Related compounds with azetidin-2-one structures have demonstrated significant in vitro antiproliferative activities in breast cancer cells . These compounds inhibited the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, DNA methylation, a process that can be influenced by environmental factors, has been linked to changes in gene expression and subsequent health outcomes . .
properties
IUPAC Name |
azetidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYNEEIGLSDRKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908469 | |
Record name | 1-(Azetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103550-76-1 | |
Record name | 2-Azetidinemehanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Azetidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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